Selective Endothelial Cytotoxicity: NM-3 vs. Fibroblasts and Tumor Cells
NM-3 inhibits the proliferation of human umbilical vein endothelial cells (HUVECs) at concentrations approximately 10-fold lower than those required to inhibit normal fibroblasts or tumor cell lines [1]. This selective cytotoxicity profile is a distinguishing feature of NM-3 compared to broad-spectrum cytotoxic agents. While endostatin, a 20 kDa protein angiogenesis inhibitor, requires an IC50 of 72 μg/mL to inhibit endothelial cell proliferation, NM-3 achieves HUVEC cytotoxicity with an IC50 of 1 μg/mL [2][3]. This ~72-fold difference in potency, coupled with the small-molecule advantage of oral bioavailability, establishes NM-3 as a more practical tool compound for in vivo angiogenesis studies.
| Evidence Dimension | HUVEC proliferation inhibition (IC50) |
|---|---|
| Target Compound Data | NM-3: IC50 = 1 μg/mL (approximately 3.78 μM) |
| Comparator Or Baseline | Endostatin: IC50 = 72 μg/mL (approximately 3.6 μM for 20 kDa protein; 0.5 nM for GST-endostatin in migration assays) |
| Quantified Difference | NM-3 is ~72-fold more potent than endostatin in HUVEC proliferation assays (1 μg/mL vs. 72 μg/mL); comparison to migration assays is confounded by different endpoints |
| Conditions | HUVEC clonogenic survival assays (NM-3); endothelial cell proliferation assays (endostatin) |
Why This Matters
The ~72-fold greater potency of NM-3 compared to endostatin in endothelial cell assays translates to lower required doses in vivo and reduced material costs per experiment, directly impacting procurement and experimental feasibility.
- [1] Reimer CL, Agata N, Tammam JG, et al. Antineoplastic effects of chemotherapeutic agents are potentiated by NM-3, an inhibitor of angiogenesis. Cancer Res. 2002;62(3):789-795. View Source
- [2] Yin L, Ohno T, Weichselbaum R, Kharbanda S, Kufe D. The novel isocoumarin 2-(8-hydroxy-6-methoxy-1-oxo-1H-2-benzopyran-3-yl) propionic acid (NM-3) induces lethality of human carcinoma cells by generation of reactive oxygen species. Mol Cancer Ther. 2001;1(1):43-48. View Source
- [3] Song HF, Liu XW, Zhang HN, et al. Study on cloning, expression and biological activity of vascular endothelial cell growth inhibitor: endostatin. Chinese Journal of Cancer Biotherapy. 2004;11(4):263-266. View Source
